Mass Spectrometric Differentiation: +6 Da Shift vs. Unlabeled Ranitidine EP Impurity F
The primary differentiation of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol from its closest analog—the unlabeled 5-[(dimethylamino)methyl]-2-furanmethanol (Ranitidine EP Impurity F, CAS 15433-79-1)—is the incorporation of six deuterium atoms replacing the two N-methyl groups, yielding a molecular weight of 161.23 g/mol versus 155.19 g/mol for the protiated form . This +6 Da mass shift is the minimum requirement for the compound to serve as a chromatographically co-eluting yet spectrometrically distinct internal standard in LC-MS/MS and GC-MS assays targeting ranitidine-related impurities .
| Evidence Dimension | Molecular Weight / Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | 161.23 g/mol (C8H7D6NO2); monoisotopic mass 161.13229 Da |
| Comparator Or Baseline | 155.19 g/mol (C8H13NO2); monoisotopic mass 155.09463 Da (unlabeled parent, CAS 15433-79-1) [1] |
| Quantified Difference | ΔMW = +6.04 g/mol; ΔMonoisotopic Mass = +6.03766 Da |
| Conditions | Calculated from molecular formulas; confirmed by vendor-reported mass spectra and InChIKey differentiation (BQRQOLQFLNSWNV-WFGJKAKNSA-N vs. BQRQOLQFLNSWNV-UHFFFAOYSA-N) |
Why This Matters
A mass difference of ≥3 Da is the empirically validated threshold for avoiding isotopic cross-contamination between analyte and internal standard channels in triple-quadrupole MS; the +6 Da shift here provides a robust margin above this minimum.
- [1] PubChem. 5-((Dimethylamino)methyl)-2-furanmethanol (CID 84906). Molecular Weight: 155.19 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/84906 View Source
